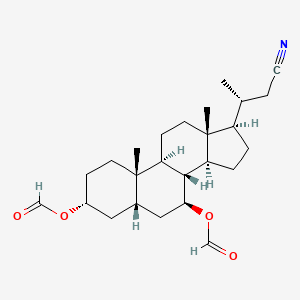
(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile is a complex organic compound that belongs to the class of bile acids and derivatives This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include the protection of hydroxyl groups, introduction of the nitrile group, and subsequent deprotection. Common reagents used in these reactions include formic acid, acetic anhydride, and cyanide sources. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. Quality control measures are implemented to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role in cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of liver diseases and metabolic disorders.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may interact with bile acid receptors, affecting lipid metabolism and cholesterol homeostasis.
Comparison with Similar Compounds
Similar Compounds
Ursodeoxycholic acid: A bile acid used for the treatment of liver diseases.
Chenodeoxycholic acid: Another bile acid with similar structural features.
Cholic acid: A primary bile acid involved in the digestion and absorption of fats.
Uniqueness
(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H37NO4 |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-1-cyanopropan-2-yl]-7-formyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |
InChI |
InChI=1S/C25H37NO4/c1-16(8-11-26)19-4-5-20-23-21(7-10-25(19,20)3)24(2)9-6-18(29-14-27)12-17(24)13-22(23)30-15-28/h14-23H,4-10,12-13H2,1-3H3/t16-,17+,18-,19-,20+,21+,22+,23+,24+,25-/m1/s1 |
InChI Key |
BSDOUKAZEKBCMX-XYHYYJOSSA-N |
Isomeric SMILES |
C[C@H](CC#N)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)C |
Canonical SMILES |
CC(CC#N)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)
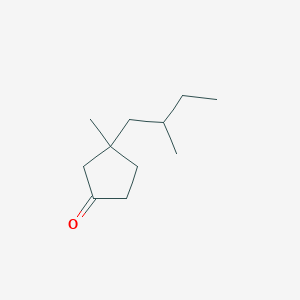
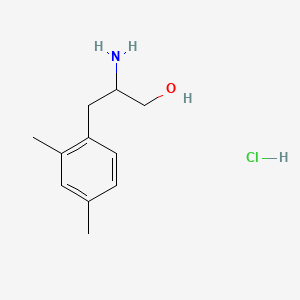

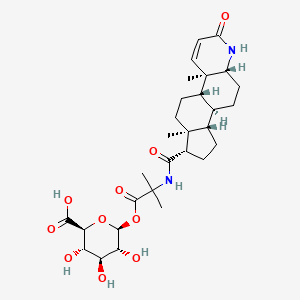
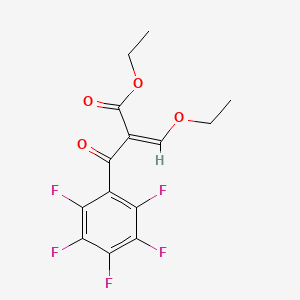
amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)
![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
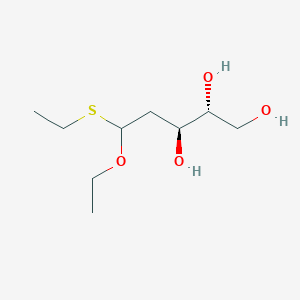
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)
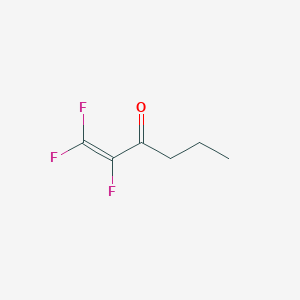
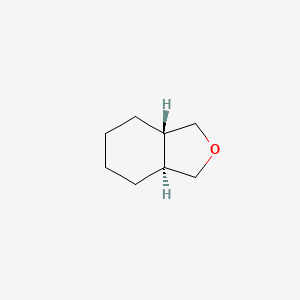
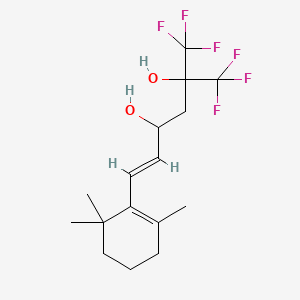
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
